25-O-Deacetyl Rifabutin-d6 is a deuterated metabolite of Rifabutin, an antibiotic primarily used in the treatment of tuberculosis and other mycobacterial infections. This compound is significant in pharmacological research, particularly in studies involving drug metabolism and pharmacokinetics. The deuterated form allows for enhanced tracking and analysis in various experimental setups, such as mass spectrometry.
25-O-Deacetyl Rifabutin-d6 is classified as a chiral molecule and belongs to the category of antibacterial agents. It is often utilized as a reference material in pharmaceutical toxicology, ensuring accurate measurements and analyses in laboratory settings. The compound has the following characteristics:
The synthesis of 25-O-Deacetyl Rifabutin-d6 typically involves the deuteration of the parent compound, Rifabutin. This can be achieved through various methods, including:
The synthesis should be conducted under controlled conditions to ensure high purity and yield. The final product's purity is generally assessed using high-performance liquid chromatography, with a typical purity greater than 95% .
As a metabolite of Rifabutin, 25-O-Deacetyl Rifabutin-d6 may undergo various chemical reactions typical for rifamycins. These include:
These reactions are crucial for understanding its metabolic pathways and interactions within biological systems.
The mechanism of action for 25-O-Deacetyl Rifabutin-d6 mirrors that of its parent compound, Rifabutin. It primarily works by inhibiting bacterial RNA synthesis through binding to the DNA-dependent RNA polymerase enzyme. This inhibition prevents the transcription process necessary for bacterial growth and replication.
In particular:
The physical properties of 25-O-Deacetyl Rifabutin-d6 include:
Chemical properties include:
Studies on the stability and degradation pathways are essential for understanding its shelf life and effectiveness in pharmaceutical formulations.
25-O-Deacetyl Rifabutin-d6 is widely used in scientific research for:
This compound serves as a critical tool in both clinical research settings and pharmaceutical development processes .
25-O-Deacetyl Rifabutin-d6 is a deuterium-labeled pharmaceutical standard with the molecular formula C₄₄H₅₄D₆N₄O₁₀ and a molecular weight of 811 g/mol. This compound is formally derived from its non-deuterated analog, 25-O-Deacetylrifabutin (C₄₄H₆₀N₄O₁₀; MW 804.97 g/mol), through the strategic replacement of six hydrogen atoms with deuterium (²H or D) isotopes at specific molecular positions [2] [3] [5]. The deuterium labeling creates a distinct mass spectral signature while maintaining nearly identical chemical behavior to the non-deuterated compound, enabling its application as an internal standard in quantitative mass spectrometry [2].
The compound is classified under several nomenclature systems:
Table 1: Molecular Identity of 25-O-Deacetyl Rifabutin-d6
Parameter | Specification |
---|---|
Molecular Formula | C₄₄H₅₄D₆N₄O₁₀ |
Molecular Weight | 811 g/mol |
Parent Compound | Rifabutin |
Structural Relationship | Deuterated metabolite analog |
Pharmacopeial Status | EP Impurity E |
CAS Number (Non-deuterated) | 100324-63-8 [3] [5] |
Primary Application | Pharmaceutical reference standard |
The structural relationship between Rifabutin, its metabolite 25-O-Deacetylrifabutin, and the deuterated analog 25-O-Deacetyl Rifabutin-d6 reveals critical pharmaceutical and analytical implications:
Core Structural Features:25-O-Deacetyl Rifabutin-d6 retains the complex pentacyclic ansamycin macrocycle characteristic of rifamycin antibiotics. The structure features a naphthoquinone chromophore, a piperidinyl spiro moiety, and multiple chiral centers that define its three-dimensional conformation [2] [5]. The ansamycin backbone contains hydroxyl groups at positions 13,15,17, and 32 that contribute to its polarity profile [8].
Deacetylation at Position 25:The "deacetyl" designation specifically indicates hydrolysis of the acetyl group (-COCH₃) normally present at the C-25 oxygen atom in the parent rifabutin molecule (C₄₆H₆₂N₄O₁₁; MW 847 g/mol). This structural modification reduces the molecular weight by 42 Da (acetyl group mass) and increases compound hydrophilicity compared to rifabutin [3] [7]. The deacetylated form exists as either a metabolic derivative or process-related impurity in rifabutin formulations [2] [7].
Deuterium Incorporation:The -d6 suffix indicates substitution of six hydrogen atoms with deuterium isotopes. This isotopic labeling occurs at predetermined molecular positions that do not participate in metabolic reactions, ensuring isotopic stability during analytical applications. The deuterium atoms create a +6 Da mass shift relative to the non-deuterated deacetyl metabolite (804.97 → 811 g/mol), enabling clear differentiation in mass spectrometry [2].
Table 2: Structural Comparison of Rifabutin Derivatives
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Rifabutin | C₄₆H₆₂N₄O₁₁ | 847.00 g/mol | 25-O-acetyl group present |
25-O-Deacetylrifabutin | C₄₄H₆₀N₄O₁₀ | 804.97 g/mol | Hydroxy group at C-25 position |
25-O-Deacetyl Rifabutin-d6 | C₄₄H₅₄D₆N₄O₁₀ | 811.00 g/mol | Six deuterium atoms + deacetyl modification |
25-O-Deacetyl-23-O-acetyl Rifabutin | C₄₆H₆₂N₄O₁₁ | 847.00 g/mol | Acetyl migration to C-23 position [6] |
Advanced spectroscopic techniques provide conclusive evidence for the structural integrity and deuterium incorporation in 25-O-Deacetyl Rifabutin-d6:
Mass Spectrometric Analysis:High-resolution mass spectrometry (HRMS) shows a characteristic [M+H]⁺ ion at m/z 811.5, consistent with the theoretical molecular weight of C₄₄H₅₅D₆N₄O₁₀⁺. The 6 Da mass shift from the non-deuterated analog (observed at m/z 805.4) confirms complete incorporation of six deuterium atoms [2] [4]. Tandem mass spectrometry (MS/MS) fragmentation patterns demonstrate identical cleavage pathways to the non-deuterated compound, with mass shifts in fragment ions indicating deuterium placement in the piperidinyl side chain – a site chosen for metabolic stability [2].
Nuclear Magnetic Resonance Spectroscopy:¹H-NMR analysis reveals the absence of proton signals corresponding to the six deuterated positions, while maintaining signal integrity in the ansamycin core protons. Key observations include:
¹³C-NMR and 2D correlation spectra (COSY, HSQC, HMBC) verify both the carbon skeleton framework and deuterium attachment sites through the absence of proton-coupled splitting patterns at deuterated carbons and observed isotope shifts [2]. Fourier-transform infrared spectroscopy (FTIR) confirms functional group integrity through characteristic absorption bands:
Table 3: Spectroscopic Characterization Techniques and Applications
Technique | Experimental Parameters | Structural Insights |
---|---|---|
High-Resolution MS | ESI⁺ mode; m/z 811.5 [M+H]⁺ | Confirms molecular formula and deuterium incorporation |
MS/MS Fragmentation | Collision energy 20-40 eV | Verifies deuterium positioning in side chain fragments |
¹H-NMR | 600 MHz, DMSO-d₆ | Reveals deuterium substitution sites through signal depletion |
¹³C-NMR | 150 MHz, DMSO-d₆ | Detects isotope shifts and confirms carbon skeleton |
2D-NMR | HSQC, HMBC | Correlates proton/deuterium and carbon positions |
FTIR | ATR mode, 400-4000 cm⁻¹ | Confirms functional groups (O-H, C=O, C-O) |
The combined spectroscopic profile provides unambiguous confirmation of both the deacetylated rifabutin structure and site-specific deuterium labeling essential for its function as an isotopic internal standard in pharmaceutical analysis [2] [5].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7